molecular formula C14H16F2N2O2 B2463248 1-[4-[3-(Difluoromethoxy)phenyl]piperazin-1-yl]prop-2-en-1-one CAS No. 2189498-98-2

1-[4-[3-(Difluoromethoxy)phenyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2463248
CAS No.: 2189498-98-2
M. Wt: 282.291
InChI Key: XDHCJJBNZJMJMA-UHFFFAOYSA-N
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Description

The compound “1-[4-[3-(Difluoromethoxy)phenyl]piperazin-1-yl]prop-2-en-1-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a difluoromethoxy group attached to a phenyl ring, and a prop-2-en-1-one group, which is an alpha, beta-unsaturated carbonyl .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The alpha, beta-unsaturated carbonyl could undergo reactions such as conjugate addition or cycloaddition . The piperazine ring might participate in reactions with electrophiles or act as a leaving group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would increase its solubility in polar solvents . The compound’s melting point, boiling point, and other physical properties could be predicted using computational chemistry methods .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its mechanism of action. This could lead to the development of new pharmaceuticals or other useful products .

Properties

IUPAC Name

1-[4-[3-(difluoromethoxy)phenyl]piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O2/c1-2-13(19)18-8-6-17(7-9-18)11-4-3-5-12(10-11)20-14(15)16/h2-5,10,14H,1,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHCJJBNZJMJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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